

Application Notes and Protocols for Antifungal Susceptibility Testing of P163-0892

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Compound of Interest

Compound Name: P163-0892

Cat. No.: B11190360

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Introduction

These application notes provide a comprehensive protocol for determining the in vitro antifungal susceptibility of the experimental compound **P163-0892**. The following methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.^{[1][2][3][4][5][6][7]} The primary objective of antifungal susceptibility testing (AFST) is to determine the minimum inhibitory concentration (MIC) of **P163-0892** against various fungal isolates, which is crucial for guiding further development and potential clinical applications.^{[3][8][9]}

Data Presentation

The following tables summarize hypothetical quantitative data for **P163-0892** against common fungal pathogens. These tables are for illustrative purposes to demonstrate data presentation for antifungal susceptibility testing results.

Table 1: Minimum Inhibitory Concentration (MIC) Range of **P163-0892** against Candida Species

Fungal Species	N	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Candida albicans	100	0.03 - 2	0.125	0.5
Candida glabrata	100	0.125 - 8	0.5	4
Candida parapsilosis	100	0.015 - 1	0.06	0.25
Candida tropicalis	50	0.06 - 4	0.25	2
Candida krusei	50	0.25 - 16	2	8

Table 2: Quality Control (QC) Ranges for **P163-0892** Antifungal Susceptibility Testing

QC Strain	Antifungal Agent	MIC Range (µg/mL)
Candida parapsilosis ATCC 22019	P163-0892	0.06 - 0.25
Candida krusei ATCC 6258	P163-0892	1 - 4

Experimental Protocols

Broth Microdilution Method for Yeasts

This protocol is adapted from the CLSI M27 and EUCAST E.Def 7.3.2 guidelines and is considered the gold standard for determining MIC values.[\[1\]](#)[\[2\]](#)[\[8\]](#)

a. Media and Reagents:

- RPMI-1640 Medium: With L-glutamine, without bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.
- **P163-0892** Stock Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) at a concentration of 1.6 mg/mL.
- Sterile Saline or Phosphate-Buffered Saline (PBS): For inoculum preparation.

- 96-Well Microtiter Plates: Sterile, U-bottom.

b. Inoculum Preparation:

- Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
- Select several well-isolated colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a nephelometer. This corresponds to approximately $1-5 \times 10^6$ CFU/mL.
- Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of $1-5 \times 10^3$ CFU/mL.

c. Plate Preparation and Inoculation:

- Perform serial two-fold dilutions of the **P163-0892** stock solution in RPMI-1640 medium in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.015 to 16 µg/mL).
- Leave one well free of the drug to serve as a positive growth control.
- Inoculate each well with 100 µL of the final fungal inoculum suspension.
- Incubate the plates at 35°C for 24-48 hours.

d. Reading and Interpreting Results:

- After incubation, visually inspect the plates or use a microplate reader to determine the MIC.
- The MIC is defined as the lowest concentration of **P163-0892** that causes a significant inhibition of growth (typically $\geq 50\%$) compared to the drug-free growth control well.[\[2\]](#)[\[3\]](#)

Disk Diffusion Method for Yeasts

This method, adapted from CLSI M44 guidelines, provides a simpler and more cost-effective alternative to broth microdilution for routine testing.[\[5\]](#)

a. Media and Materials:

- Mueller-Hinton Agar (MHA): Supplemented with 2% glucose and 0.5 µg/mL methylene blue.
- **P163-0892** Paper Disks: Prepare sterile paper disks with a fixed concentration of **P163-0892**.
- Sterile Swabs.

b. Inoculum Preparation:

- Prepare the fungal inoculum as described in the broth microdilution protocol to a 0.5 McFarland standard.

c. Inoculation and Disk Application:

- Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
- Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
- Allow the plate to dry for 5-15 minutes.
- Aseptically apply the **P163-0892** paper disk to the surface of the agar.
- Incubate the plates at 35°C for 24 hours.

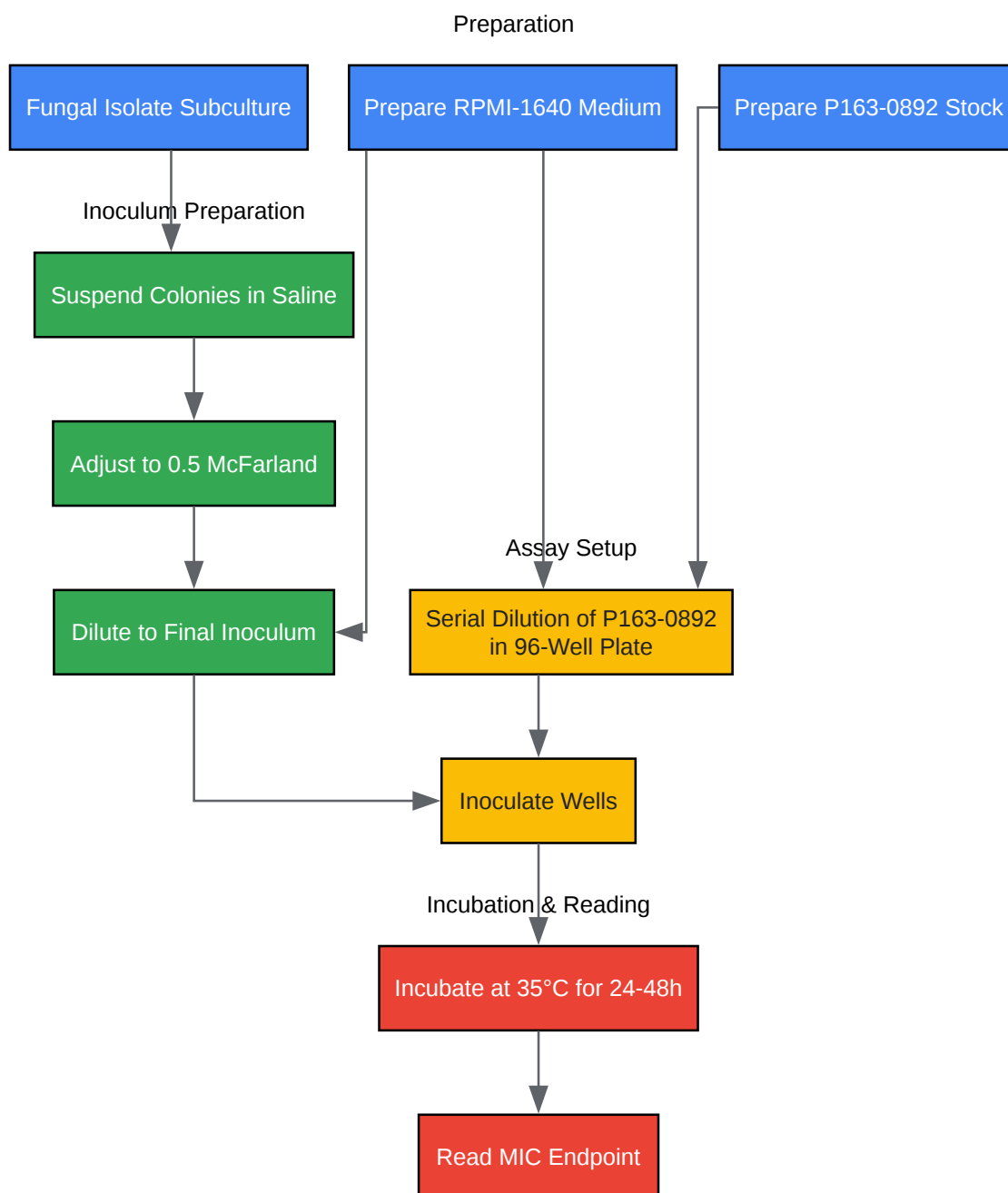
d. Reading and Interpreting Results:

- After incubation, measure the diameter of the zone of inhibition around the disk in millimeters.
- Interpretation of susceptible, intermediate, or resistant requires the establishment of clinical breakpoints, which are determined through extensive correlation of in vitro data with clinical

outcomes.[3]

Mandatory Visualizations

Experimental Workflow for Broth Microdilution

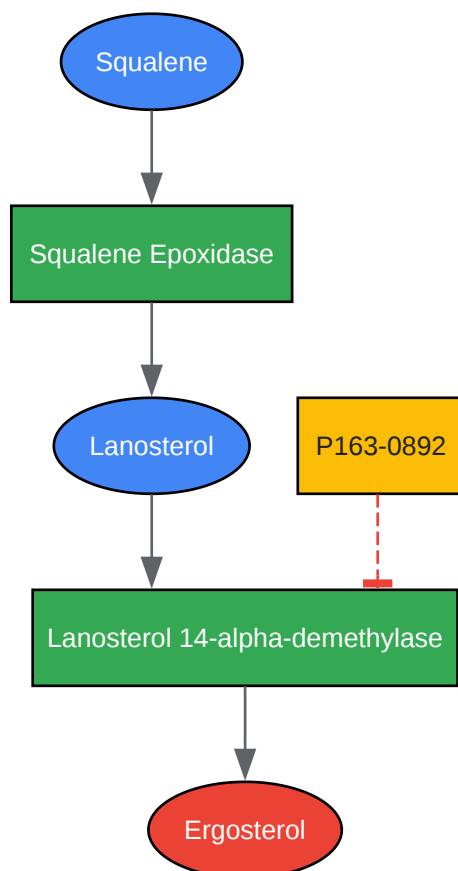


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Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Hypothetical Signaling Pathway Affected by P163-0892

Hypothetical Ergosterol Biosynthesis Pathway



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Caption: Hypothetical Inhibition of Ergosterol Biosynthesis by **P163-0892**.

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